
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid
Overview
Description
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid (DCFCA) is an organic compound that is widely used in the scientific research community for its various properties. It is a colorless solid that is soluble in organic solvents and is widely used in the synthesis of other compounds. DCFCA has been studied for its various biochemical and physiological effects, and has been used in lab experiments for its various advantages and limitations.
Scientific Research Applications
2,6-Dichloro-4-(difluoromethoxy)cinnamic acid has been studied for its various scientific research applications, such as its use in the synthesis of other compounds and its ability to act as a catalyst for various reactions. It has also been used in the synthesis of pharmaceuticals, and has been studied for its potential use in the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, as well as its potential use as a fuel additive.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid is not fully understood, however, it is believed that the compound acts as a catalyst for various reactions. It is believed that the compound is able to activate a variety of substrates, which then leads to the formation of new products. Additionally, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects, and has been found to have a variety of effects on various biochemical pathways. For example, it has been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it has been found to activate certain enzymes, which can lead to the activation of certain biochemical pathways. Furthermore, this compound has been found to have various effects on cellular metabolism, and has been found to have various effects on the immune system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without losing its activity. Furthermore, it is relatively non-toxic and has a low potential for causing adverse effects. However, one of the major limitations of using this compound in lab experiments is that it is relatively expensive to synthesize and purify, and it is not widely available.
Future Directions
There are a variety of potential future directions for the use of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid in scientific research. For example, it could be used to develop new materials, or to develop new pharmaceuticals. Additionally, it could be used to further study its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Furthermore, it could be used to further study its potential use as a fuel additive, or to develop new catalysts for various reactions. Finally, it could be used to further study its potential use in the development of new materials, or to develop new catalysts for various reactions.
Properties
IUPAC Name |
3-[2,6-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-7-3-5(17-10(13)14)4-8(12)6(7)1-2-9(15)16/h1-4,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWNLQUOXZQTOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


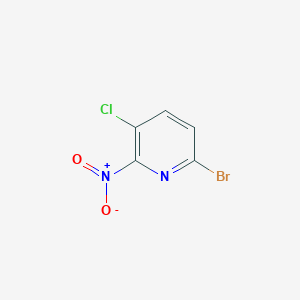
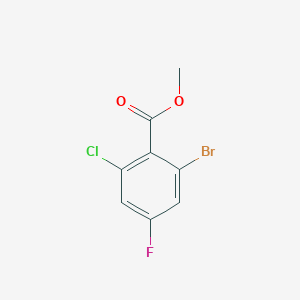


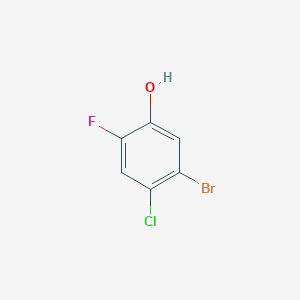

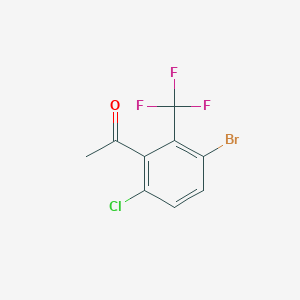

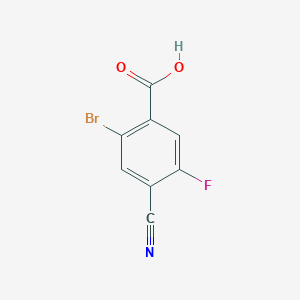

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)



